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molecular formula C6H2FN3O2 B8745415 2-Cyano-6-fluoro-3-nitropyridine

2-Cyano-6-fluoro-3-nitropyridine

Cat. No. B8745415
M. Wt: 167.10 g/mol
InChI Key: DOESITSDBOTCGK-UHFFFAOYSA-N
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Patent
US06713484B2

Procedure details

A solution of 2-cyano-6-fluoro-3-nitropyridine (1.40 g, 8.39 mmol) in 90% H2SO4 (30 mL) is warmed at 70° C. for 90 min, then cooled, poured onto ice and basified with conc. ammonia. Extraction with EtOAc and workup gives 6-fluoro-3-nitropyridine-2-carboxamide (0.94 g, 61%). 1H NMR (CDCl3) δ 8.70 (1H, dd, J=8.9, 6.5 Hz), 8.30, 8.03 (1H, 1H, brs), 7.62 (1H, dd, J=8.9, 2.9 Hz).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[C:5]([F:12])[N:4]=1)#[N:2].N.[OH:14]S(O)(=O)=O>>[F:12][C:5]1[N:4]=[C:3]([C:1]([NH2:2])=[O:14])[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(#N)C1=NC(=CC=C1[N+](=O)[O-])F
Name
Quantity
30 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
Extraction with EtOAc and workup

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=N1)C(=O)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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